molecular formula C5H5F3O2 B573682 2,4-Pentanedione,  1,3,3-trifluoro- CAS No. 161531-59-5

2,4-Pentanedione, 1,3,3-trifluoro-

Cat. No.: B573682
CAS No.: 161531-59-5
M. Wt: 154.088
InChI Key: OKVIZWWHPDFNGH-UHFFFAOYSA-N
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Description

While information specifically on 2,4-Pentanedione, 1,3,3-trifluoro- is limited in publicly accessible research, its structural features place it within the broader and extensively studied class of fluorinated β-diketones. The presence of three fluorine atoms at the 1 and 3 positions is expected to significantly influence its chemical properties, such as acidity and chelating ability, making it a potentially valuable ligand in coordination chemistry and a building block in organic synthesis.

Fluorinated β-diketones are prized for their versatile coordination chemistry and the unique properties they impart to the resulting metal complexes. mdpi.comnih.gov The introduction of fluorine atoms, which are highly electronegative, enhances the acidity of the β-diketone and influences the stability and volatility of its metal chelates. This has led to their widespread use in several key areas:

Luminescent Materials: Lanthanide complexes with fluorinated β-diketones are known for their strong luminescence, making them valuable in applications such as organic light-emitting diodes (OLEDs) and bio-imaging. researchgate.net

Catalysis: Metal complexes of fluorinated β-diketones are employed as catalysts in various organic transformations. mdpi.comnih.gov

Materials Science: The volatility of metal chelates with fluorinated β-diketones makes them excellent precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of metal oxide thin films.

The general structure of β-diketones allows for a dynamic equilibrium between keto and enol forms. In solution, fluorinated β-diketones predominantly exist in the enol form. d-nb.info This tautomeric behavior is crucial for their coordination to metal ions.

Specific historical research on 2,4-Pentanedione, 1,3,3-trifluoro- is not well-documented in readily available literature. However, the study of fluorinated β-diketones, in general, has a rich history dating back several decades. acs.org Early research focused on their synthesis and the fundamental properties of their metal complexes. The primary synthetic route to fluorinated β-diketones is the Claisen condensation, a reaction between a fluorinated ester and a ketone. mdpi.comd-nb.info

Over time, research has evolved to explore the synthesis of more complex and functionally diverse fluorinated β-diketone ligands. This includes the incorporation of additional coordinating groups to create heterometallic complexes with unique magnetic and luminescent properties. mdpi.comnih.govnih.gov

Given its structure, 2,4-Pentanedione, 1,3,3-trifluoro- is anticipated to be relevant in the following research domains:

Coordination Chemistry: The primary application of β-diketones is as ligands for a vast array of metal ions across the periodic table. mdpi.comnih.govresearchgate.net The trifluoro-substitution in 2,4-Pentanedione, 1,3,3-trifluoro- would modulate the electronic properties of the resulting metal complexes, influencing their stability, reactivity, and spectroscopic characteristics.

Organic Synthesis: Fluorinated β-diketones serve as versatile building blocks for the synthesis of various heterocyclic compounds and other complex organic molecules. wikipedia.org The reactivity of the dicarbonyl moiety allows for a range of chemical transformations.

Materials Science: As with other fluorinated β-diketones, metal complexes of 2,4-Pentanedione, 1,3,3-trifluoro- could potentially be used as precursors for the deposition of thin films with specific electronic or optical properties.

The table below provides a summary of some common fluorinated β-diketones and their applications, offering a context for the potential utility of 2,4-Pentanedione, 1,3,3-trifluoro-.

Compound NameAbbreviationKey Research Applications
1,1,1-Trifluoro-2,4-pentanedione (B1197229)TFAAPrecursor for heterocycles, metal chelates. wikipedia.orgchemicalbook.comchemicalbook.com
1,1,1,5,5,5-Hexafluoro-2,4-pentanedioneHFAALigand for luminescent lanthanide complexes. researchgate.net
ThenoyltrifluoroacetoneTTAColigand in luminescent and magnetic complexes. mdpi.com

Properties

CAS No.

161531-59-5

Molecular Formula

C5H5F3O2

Molecular Weight

154.088

IUPAC Name

1,3,3-trifluoropentane-2,4-dione

InChI

InChI=1S/C5H5F3O2/c1-3(9)5(7,8)4(10)2-6/h2H2,1H3

InChI Key

OKVIZWWHPDFNGH-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)CF)(F)F

Synonyms

2,4-Pentanedione, 1,3,3-trifluoro-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Pentanedione, 1,3,3 Trifluoro

Established Synthetic Routes for 1,1,1-Trifluoro-2,4-pentanedione (B1197229)

The primary route for synthesizing 1,1,1-trifluoro-2,4-pentanedione is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This section explores the nuances of this method, including the choice of condensing agents and solvent systems, alongside other synthetic strategies.

Claisen Condensation Approaches Utilizing Various Condensing Agents

The Claisen condensation for producing 1,1,1-trifluoro-2,4-pentanedione involves the reaction of a trifluoroacetic acid ester with acetone (B3395972). google.com The choice of base, or condensing agent, is critical to the success and yield of the reaction. The base facilitates the deprotonation of acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester.

A variety of condensing agents have been utilized, with alkali metal alkoxides and hydrides being common choices. Sodium methoxide (B1231860) (MeONa) is a frequently used catalyst. In a typical procedure, ethyl trifluoroacetate (B77799) reacts with acetone in the presence of sodium methoxide at temperatures ranging from 0 to 60°C. google.com Following the condensation, the resulting enolate salt is acidified to yield the final β-diketone product. google.com Stronger bases such as sodium hydride (NaH) and sodium amide (NaNH2) have been reported to increase reaction yields compared to sodium ethoxide. organic-chemistry.org

For mixed (or crossed) Claisen condensations, where self-condensation of the ketone is a risk, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) is effective. The use of LDA can ensure the complete conversion of the ketone to its enolate form before the introduction of the ester, thereby maximizing the yield of the desired cross-condensed product. youtube.com

Table 1: Condensing Agents in Claisen Condensation for 1,1,1-Trifluoro-2,4-pentanedione Synthesis

Condensing Agent Reactants Key Features
Sodium Methoxide (MeONa) Ethyl trifluoroacetate, Acetone Commonly used; reaction at 0-60°C followed by acidification. google.com
Sodium Hydride (NaH) Ester, Ketone A stronger base that can lead to higher yields than alkoxides. organic-chemistry.org
Lithium Diisopropylamide (LDA) Ester, Ketone Ideal for mixed condensations; ensures complete enolate formation. youtube.com
Sodium Ethoxide (NaOEt) Ester with α-hydrogens A standard base for Claisen condensations. organic-chemistry.orgmasterorganicchemistry.com

Deacetylation Reactions in the Synthesis of Related Fluorinated Dienones

Deacetylation, or the cleavage of an acetyl group, serves as a synthetic route to certain fluorinated ketones. Base-promoted deacetylation of β-diketones is a well-documented transformation. semanticscholar.org This strategy has been successfully employed in the synthesis of novel trifluoromethyl dienones. For instance, the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate (K2CO3) in refluxing methanol (B129727) produces (E)-1,1,1-trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one in a high yield of 84%. semanticscholar.orgmdpi.com This reaction proceeds cleanly and stereoselectively, demonstrating the utility of deacetylation in modifying complex fluorinated molecules. semanticscholar.orgmdpi.com In some cases, deacetylation can also occur as an unexpected side reaction during other transformations. researchgate.net

Optimization of Solvent Systems for Enhanced Synthetic Yields

The solvent system plays a crucial role in the Claisen condensation, influencing reactant solubility, base strength, and reaction kinetics. In the synthesis of 1,1,1-trifluoro-2,4-pentanedione using sodium methoxide, an organic solvent like methanol is employed. google.com After the initial condensation reaction, the methanol is typically removed by distillation before the acidification step. google.com

The choice of solvent is also critical in subsequent purification and derivatization steps. For the extraction of metal ions using 1,1,1-trifluoro-2,4-pentanedione, various diluents such as n-heptane, tetradecane, methyl isobutyl ketone (MIBK), and n-decanol have been investigated. researchgate.net These studies revealed that n-decanol is a particularly efficient diluent for copper(II) extraction, highlighting the significant impact of the solvent on the chelating properties of the diketone. researchgate.net For the synthesis of copper chelates, a mixture of methanol and water is often used as the solvent. scholarsresearchlibrary.com

Advanced Purification and Isolation Techniques

Obtaining high-purity 1,1,1-trifluoro-2,4-pentanedione from the crude reaction mixture requires effective purification methods. Vacuum distillation and the strategic use of metal chelation are two primary techniques employed for this purpose.

Application of Vacuum Distillation

Vacuum distillation is a standard and effective method for purifying 1,1,1-trifluoro-2,4-pentanedione. The compound has a boiling point of 105-107°C at atmospheric pressure, which makes distillation under reduced pressure a suitable method to avoid thermal decomposition and to separate it from less volatile impurities. One patented method specifies that after acidification of the reaction mixture, the crude product is distilled under a vacuum of less than 0.09 MPa. google.com In this specific example, the pure liquid was collected at a temperature of 31-33°C. google.com Distillation under reduced pressure (e.g., 1.0-1.5 mmHg) at higher temperatures (150-160 °C) is also reported. orgsyn.org Furthermore, pre-synthesis distillation of the ligand itself is recommended to enhance the purity and yield of subsequent coordination complexes.

Strategic Utilization of Copper Chelate Precipitation

An elegant method for the purification of β-diketones like 1,1,1-trifluoro-2,4-pentanedione involves the formation of a metal chelate, typically with copper(II) ions. The diketone acts as a bidentate ligand, coordinating to the copper ion to form a stable, often crystalline, complex. scholarsresearchlibrary.com

This process can be used to selectively remove the diketone from a solution containing impurities. In a typical procedure, a copper(II) salt, such as copper(II) acetate (B1210297), is added to a solution of the crude diketone in a solvent like methanol. scholarsresearchlibrary.com This results in the formation of the copper(II) bis(1,1,1-trifluoro-2,4-pentanedionate) complex, which often precipitates from the solution as a solid. scholarsresearchlibrary.com This solid chelate can then be easily separated by filtration, washed to remove any soluble impurities, and dried. scholarsresearchlibrary.com The pure 1,1,1-trifluoro-2,4-pentanedione can then be regenerated from the copper complex, typically by treatment with a strong acid.

Diverse Chemical Reactivity and Derivative Synthesis

The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the 1,3-dicarbonyl moiety, make 1,1,1-trifluoro-2,4-pentanedione a valuable precursor for a variety of chemical transformations. These reactions include condensations to form heterocyclic systems, the synthesis of ketoimine derivatives, metal-catalyzed couplings, and functionalization at the central carbon atom.

Condensation Reactions for Heterocyclic Compound Formation

Condensation reactions involving 1,1,1-trifluoro-2,4-pentanedione are a cornerstone for the synthesis of a multitude of fluorinated heterocyclic compounds. The presence of two electrophilic carbonyl carbons allows for reactions with various dinucleophiles to construct five- and six-membered rings.

The reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazines is a well-established method for the synthesis of trifluoromethyl-substituted pyrazoles. researchgate.net These reactions can sometimes result in the formation of two regioisomers, depending on which carbonyl group the initial nucleophilic attack occurs. researchgate.net For instance, condensation with phenylhydrazine (B124118) can yield a mixture of two pyrazole (B372694) isomers. researchgate.net

Similarly, the condensation of 1,1,1-trifluoro-2,4-pentanedione with hydroxylamine (B1172632) hydrochloride leads to the formation of trifluoromethyl-substituted isoxazoles. researchgate.net As with pyrazole synthesis, the potential for regioisomers exists, and the reaction conditions can influence the product distribution. researchgate.net

Table 1: Synthesis of Pyrazoles and Isoxazoles from 1,1,1-Trifluoro-2,4-pentanedione

Reactant Product Class Specific Product Example Yield (%) Reference
Phenylhydrazine Pyrazole Mixture of trifluoromethyl-phenyl-pyrazoles Not specified researchgate.net
Hydroxylamine Isoxazole Trifluoromethyl-isoxazole 27-87 researchgate.net

Fluorinated pyrimidines can be synthesized through the cyclization of 1,3-dicarbonyl compounds like 1,1,1-trifluoro-2,4-pentanedione with urea (B33335) or its derivatives. researchgate.netfluorine1.ru This reaction provides a direct route to pyrimidine (B1678525) rings bearing a trifluoromethyl group, which are of interest in medicinal chemistry. One-pot methods involving the reaction of 1,1,1-trifluoro-2,4-pentanedione with formaldehyde (B43269) and l-amino acid hydrochlorides have also been developed to produce novel hexahydropyrimidine (B1621009) derivatives. fluorine1.ru

The synthesis of fluorinated quinolines can also be achieved using 1,1,1-trifluoro-2,4-pentanedione. For example, its reaction with 4-fluoroaniline (B128567) can produce a mixture of 6-fluoroquinoline (B108479) isomers. researchgate.net These reactions highlight the utility of this diketone in constructing complex heterocyclic scaffolds. researchgate.net

Table 2: Synthesis of Fluorinated Pyrimidines and Quinolines

Reactant(s) Product Class Specific Product Example Yield (%) Reference
Urea/Thiourea/Guanidine Pyrimidine Trifluoromethyl-substituted pyrimidines 27-87 researchgate.net
Formaldehyde, l-amino acid hydrochloride Hexahydropyrimidine 1,3-hexahydropyrimidine derivatives 30-70 fluorine1.ru
4-Fluoroaniline Fluoroquinoline 6-Fluoroquinolines Not specified researchgate.net

Schiff Base Condensation for Ketoimine Derivatives

The condensation of 1,1,1-trifluoro-2,4-pentanedione with primary amines leads to the formation of Schiff base derivatives known as ketoimines or β-enaminoketones. researchgate.net The regioselectivity of this reaction is influenced by both steric and electronic factors, with the condensation generally favored at the carbonyl group adjacent to the more electron-withdrawing substituent, which in this case is the trifluoromethyl group. researchgate.net For instance, the reaction with 8-aminoquinoline (B160924) has been utilized to synthesize NNO ketoimines. researchgate.net These ketoimine ligands are valuable in coordination chemistry for the preparation of metal complexes. researchgate.netchemicalbook.comchemicalbook.com

Metal-Catalyzed Dehydrative Couplings

Metal-catalyzed reactions have been employed to create conjugated systems from 1,1,1-trifluoro-2,4-pentanedione. Specifically, dehydrative couplings with propargylic alcohols can lead to the formation of conjugated diene-dione derivatives. mdpi.comsemanticscholar.org For example, the coupling of 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol (B11373) with a related fluorinated diketone, 1,1,1,5,5,5-hexafluoropentanedione, catalyzed by a ruthenium complex, proceeds through an initial Meyer-Schuster rearrangement followed by a Knoevenagel condensation. mdpi.comsemanticscholar.orgresearchgate.net This methodology highlights the potential for creating complex unsaturated systems.

Functionalization at the C3 Position

The methylene (B1212753) carbon (C3) of 1,1,1-trifluoro-2,4-pentanedione is acidic and can be deprotonated to form a nucleophilic enolate. This allows for various functionalization reactions at this position. Alkylation of the C3 position can be achieved using a base and an alkyl halide. mdpi.comencyclopedia.pub For instance, alkylation with an alkyl bromide in the presence of potassium carbonate has been reported. mdpi.comencyclopedia.pub The resulting α-substituted β-diketones can then be used in further synthetic transformations, such as the synthesis of substituted pyrazoles. mdpi.comencyclopedia.pub

Oxidation Reactions as a Chelating Agent (e.g., with Copper Species)

The copper(II) chelate of 1,1,1-trifluoro-2,4-pentanedione, bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II) or Cu(tfac)₂, serves as a significant species in the realm of oxidation chemistry. The presence of the electron-withdrawing trifluoromethyl groups on the pentanedione ligand modulates the electronic properties and reactivity of the central copper ion. This complex can participate in or catalyze various oxidation reactions, a function attributed to the ability of the copper center to cycle between different oxidation states.

Copper(II) complexes, in general, are recognized as promising catalysts for important processes like water oxidation. rsc.org The stability of these complexes often correlates with their catalytic activity; for instance, in some systems, less stable complexes may exhibit higher initial rates of water oxidation. rsc.org The catalytic utility of copper chelates extends to various organic transformations. For example, copper(II) acetate has been successfully employed as a catalyst for the aerobic oxidation of aldehydes to nitriles. rsc.org While not involving the trifluoroacetylacetonate ligand directly, this research highlights the general capability of copper(II) species to catalyze oxidation reactions with high yields under environmentally benign conditions, using aerial oxygen as the oxidant. rsc.org

Research has focused on synthesizing mixed-ligand copper(II) complexes containing 1,1,1-trifluoro-2,4-pentanedione to study their catalytic potential. scholarsresearchlibrary.comresearchgate.net These complexes have been investigated as catalysts for the decomposition of hydrogen peroxide, an important industrial chemical. researchgate.net The mechanism in such copper-catalyzed oxidations often involves the interaction of the substrate with the copper complex, followed by electron transfer. nih.gov Studies on Cu(II)-catalyzed oxidation of biological molecules like dopamine (B1211576) have shown that the kinetics and mechanism are critically dependent on the speciation of both Cu(II) and Cu(I). nih.gov Similarly, in the oxidation of beta-amyloid peptides, Cu(II) interaction leads to the formation of reactive oxygen species and subsequent peptide modification. nih.gov

The reactivity of Cu(tfac)₂ and related compounds like bis(hexafluoroacetylacetonato)copper(II) (Cu(hfac)₂) demonstrates their capacity to act as oxidizing agents toward certain metals and metal complexes. This reactivity is significant for applications in materials science, such as the controlled deposition of copper films. smolecule.com The ability to facilitate redox reactions makes these copper chelates valuable tools in both synthetic chemistry and materials science. smolecule.comresearchgate.net

The table below summarizes examples of oxidation reactions where copper complexes act as catalysts, illustrating the types of transformations facilitated.

SubstrateOxidantCopper Species/CatalystProductReference
AldehydesAerial OxygenCopper(II) acetateNitriles rsc.org
Hydrogen Peroxide (H₂O₂)(self-decomposition)[Cu(Bipy)(TFAA)]ClO₄Water and Oxygen researchgate.net
DopamineOxygenCopper(II) ionsOxidized Dopamine Products nih.gov
beta-Amyloid PeptideAscorbate/OxygenCopper(II) ions2-oxo-Histidine nih.gov

Researchers have synthesized and characterized various mixed-ligand copper(II) complexes to tune their catalytic properties. The inclusion of different secondary ligands alongside 1,1,1-trifluoro-2,4-pentanedione (TFAA) can alter the steric and electronic environment of the copper center, thereby influencing its reactivity.

ComplexPrimary LigandSecondary LigandCounter IonReference
[Cu(tfa)(acac)]1,1,1-trifluoro-2,4-pentanedioneacetylacetone (B45752) (acac)N/A scholarsresearchlibrary.com
[Cu(tfa)(bzac)]1,1,1-trifluoro-2,4-pentanedionebenzoylacetone (bzac)N/A scholarsresearchlibrary.com
[Cu(Bipy)(TFAA)]ClO₄1,1,1-trifluoro-2,4-pentanedione (TFAA)2,2´-bipyridine (Bipy)Perchlorate (ClO₄⁻) researchgate.net
[Cu(Phen)(TFAA)]ClO₄1,1,1-trifluoro-2,4-pentanedione (TFAA)1,10´-phenanthroline (Phen)Perchlorate (ClO₄⁻) researchgate.net

Tautomerism and Isomerism in 2,4 Pentanedione, 1,3,3 Trifluoro Systems

Fundamental Keto-Enol Tautomeric Equilibria

Like other β-dicarbonyl compounds, 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAP) exists as a dynamic equilibrium between its diketo form and one or more enol tautomers. This equilibrium is a cornerstone of its chemical behavior and has been the subject of extensive study.

In both the gas phase and in solution, 1,1,1-trifluoro-2,4-pentanedione predominantly exists in its enolic form. researchgate.netwikipedia.org The presence of two different carbonyl environments, one adjacent to a methyl group and the other to a trifluoromethyl group, gives rise to two distinct chelated cis-enol tautomers. These forms are interconvertible through a rapid intramolecular proton transfer. researchgate.netmdpi.com

(Z)-4-hydroxy-1,1,1-trifluoropent-3-en-2-one: The enolic proton is adjacent to the trifluoromethyl group.

(Z)-2-hydroxy-1,1,1-trifluoropent-3-en-2-one: The enolic proton is adjacent to the methyl group.

Theoretical studies using Density Functional Theory (DFT) have been employed to determine the relative stabilities of these tautomers. Calculations at the B3LYP/6-311++G** level indicate that the enol form where the hydroxyl group is distal to the CF₃ group ((Z)-4-hydroxy-1,1,1-trifluoropent-3-en-2-one) is the more stable isomer. researchgate.net The energy difference between the two cis-enol forms is calculated to be a mere 5.89 kJ/mol. researchgate.net

Experimental evidence from various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, confirms that in nonpolar media, TFAP exists as a mixture of these two chelated enol forms. researchgate.net Vibrational spectra from both theoretical calculations and experimental data strongly suggest that the more stable conformer is the dominant isomer in the gas phase. researchgate.net The diketo tautomer is generally a minor component, a fact established by techniques like gas chromatography which can, in some cases, separate the tautomers. psu.edu

Table 1: Tautomeric Forms of 1,1,1-trifluoro-2,4-pentanedione

Tautomer Name Structure Phase Dominance
1,1,1-trifluoro-2,4-pentanedione (Keto) CC(=O)CC(=O)C(F)(F)F Minor
(Z)-4-hydroxy-1,1,1-trifluoropent-3-en-2-one (Enol 1) OC(C)=CC(=O)C(F)(F)F Major, more stable enol researchgate.net
(Z)-2-hydroxy-1,1,1-trifluoropent-3-en-2-one (Enol 2) CC(=O)C=C(O)C(F)(F)F Major, less stable enol researchgate.net

The introduction of a trifluoromethyl (CF₃) group has a profound effect on the position of the keto-enol equilibrium when compared to its non-fluorinated analog, acetylacetone (B45752) (acac). The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the adjacent methylene (B1212753) protons, thereby favoring enolization. missouri.edu

This "fluoro effect" is twofold: it destabilizes the keto tautomer through electron withdrawal by the electronegative fluorine atoms, and it stabilizes the enol tautomer via hyperconjugative interactions between the enol π bond and the σ* orbitals of the allylic C-F bonds (π → σ*CF). mit.edu

Proton NMR spectroscopy provides clear quantitative evidence for this shift. In the neat liquid at 33°C, TFAP exists as approximately 97% enol. wikipedia.org This is a substantial increase compared to acetylacetone, which is about 85% enol under the same conditions. In contrast, hexafluoroacetylacetone, with two CF₃ groups, exists almost entirely (100%) in its enol form, highlighting the additive effect of fluorine substitution. wikipedia.org The strength of the intramolecular hydrogen bond in the enol form of TFAP is calculated to be around 57 kJ/mol, which is about 9.5 kJ/mol weaker than that in acetylacetone but approximately 14.5 kJ/mol stronger than in hexafluoroacetylacetone. researchgate.net

Table 2: Enol Content of β-Diketones

Compound Formula % Enol (Neat, 33°C) Source
Acetylacetone CH₃C(O)CH₂C(O)CH₃ 85% wikipedia.org
1,1,1-Trifluoro-2,4-pentanedione CF₃C(O)CH₂C(O)CH₃ 97% wikipedia.org
Hexafluoroacetylacetone CF₃C(O)CH₂C(O)CF₃ 100% wikipedia.org

The distribution of tautomers is sensitive to the surrounding solvent environment. According to Meyer's rule, an increase in solvent polarity often shifts the equilibrium toward the keto tautomer, which is generally presumed to be more polar than the chelated enol form. missouri.educalstate.edu However, the actual dipole moments can be complex, with some studies showing the enol form of acetylacetone has a higher dipole moment. missouri.edu

For 1,1,1-trifluoro-2,4-pentanedione, studies in non-polar solvents like carbon tetrachloride confirm a high percentage of the enol form. researchgate.netaip.org In these environments, the stability afforded by the intramolecular hydrogen bond in the enol is paramount. researchgate.net In polar solvents, particularly those capable of acting as hydrogen bond acceptors (like DMSO), the equilibrium can be influenced by intermolecular hydrogen bonding between the solvent and the solute, which can stabilize the enol form. missouri.edu Studies using ¹H NMR to determine thermodynamic parameters (ΔH and ΔS) for the keto-enol equilibrium in various media, including supercritical carbon dioxide, have been conducted to quantify these solvent-dependent shifts. rsc.org

The dynamics of tautomerism in β-diketones involve two distinct processes with different rates. mdpi.com The interconversion between the two cis-enol forms via intramolecular proton transfer is extremely fast. mdpi.com In contrast, the interconversion between the diketo form and the enol forms (enolization and ketonization) is a much slower process, which is why distinct signals for both keto and enol species can often be observed on the NMR timescale. mdpi.commissouri.edu

The rates of these slower interconversion processes can be studied using techniques such as photoketonization. rsc.org In these experiments, irradiation of the enol tautomer perturbs the equilibrium towards the keto form. The subsequent relaxation back to the thermodynamic equilibrium in the dark can be monitored spectrophotometrically to determine the kinetic rates of enolization. rsc.org Such studies are crucial for understanding the reaction mechanisms involving this compound, as the reactivity of the enol tautomer is often key, for instance, in electrophilic fluorination reactions. rsc.org

Stereochemical Isomerism in Derivatives and Complexes

Beyond tautomerism, the structure of 1,1,1-trifluoro-2,4-pentanedione allows for stereoisomerism when it acts as a ligand in coordination complexes.

When 1,1,1-trifluoro-2,4-pentanedione is deprotonated, it forms the 1,1,1-trifluoro-2,4-pentanedionate (tfac) anion, which is an unsymmetrical bidentate ligand. In square planar complexes with metals like palladium(II), this asymmetry leads to the possibility of geometric isomerism.

Solutions of palladium(II) β-diketonates, including those with ligands analogous to tfac, have been shown to contain both cis and trans isomers. researchgate.net The analogous platinum(II) complex, cis- and trans-Pt(tfa)₂, has been successfully synthesized, and the isomers have been separated and structurally characterized, confirming the existence of this type of isomerism for square planar d⁸ metal complexes with this ligand. researchgate.net

Coordination Chemistry of 2,4 Pentanedione, 1,3,3 Trifluoro As a Ligand

Ligand Properties and Chelation Characteristics

The coordination capabilities of 1,1,1-trifluoro-2,4-pentanedione (B1197229) are largely defined by its structure and tautomeric nature.

1,1,1-trifluoro-2,4-pentanedione primarily acts as a bidentate ligand, coordinating to metal ions through its two oxygen atoms. cymitquimica.comvulcanchem.com This chelation forms a stable six-membered ring with the metal center. The presence of the electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the metal center in the resulting complex. The enolic oxygen, in particular, serves as a bidentate ligand for transition metals, leading to the formation of these characteristic six-membered chelate rings.

Like other β-diketones, 1,1,1-trifluoro-2,4-pentanedione exists in equilibrium between its keto and enol tautomers. gac.edumdpi.com The enol form is crucial for complex formation. The reaction to form metal complexes typically proceeds through the deprotonation of the enol tautomer in the presence of a base, which facilitates coordination to the metal ion. ontosight.ai The stability of the enol form is enhanced by intramolecular hydrogen bonding and the creation of an extended π system. gac.edu The reaction mechanism for complex formation often involves the enol tautomer due to its higher reactivity compared to the keto form. smolecule.com Studies on the solvent extraction of iron(III) have shown that the complex formation in the aqueous phase, involving the reaction of the metal ion with the enol form of Htfac, is a rate-controlling step. oup.com

Synthesis and Structural Chemistry of Metal Complexes

1,1,1-trifluoro-2,4-pentanedione forms stable complexes with a wide range of transition metals. acs.orgresearchgate.netunirioja.es These complexes are typically synthesized by reacting a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. ontosight.aiontosight.ai

Complexes of 1,1,1-trifluoro-2,4-pentanedione with various transition metals have been synthesized and characterized. For instance, copper(II) complexes can be prepared by reacting copper(II) acetate (B1210297) with the ligand. smolecule.com Nickel(II) complexes are synthesized from nickel(II) salts and the ligand, often resulting in an octahedral coordination geometry. ontosight.ai Cobalt(II) can be complexed and subsequently oxidized to form stable Co(III) complexes. gac.edu The synthesis of iron(III) complexes has also been studied, with the kinetics of formation being investigated. oup.comoup.com Palladium(II) is known to form stable complexes with fluorinated diketones like Htfac. vulcanchem.com Zinc(II) complexes are typically synthesized by reacting a zinc salt with the ligand and are of interest for applications such as chemical vapor deposition. ontosight.ai

Table 1: Examples of Transition Metal Complexes with 1,1,1-trifluoro-2,4-pentanedione

Metal Ion Example Complex Formula Synthesis Method Coordination Geometry
Cu(II) [Cu(tfac)₂] Reaction of copper(II) acetate with Htfac in an organic solvent. smolecule.com Typically square planar, can form octahedral adducts. scholarsresearchlibrary.com
Ni(II) [Ni(tfac)₂] Reaction of a nickel(II) salt with Htfac in the presence of a base. ontosight.ai Typically octahedral. ontosight.ai
Co(II)/(III) [Co(tfac)₃] Reaction of cobalt(II) carbonate with Htfac followed by oxidation. gac.edu Octahedral. gac.edu
Fe(III) [Fe(tfac)₃] Reaction of an iron(III) salt with Htfac. oup.com Octahedral.
Pd(II) [Pd(tfac)₂] Reaction of a palladium(II) salt with Htfac. Square planar.

Metal complexes of 1,1,1-trifluoro-2,4-pentanedione can be classified as homoleptic or heteroleptic. Homoleptic complexes, such as [M(tfac)n] (where M is a metal and n is the charge-balancing number of ligands), contain only one type of ligand. ontosight.ai These are common and have been synthesized for numerous metals. acs.orgresearchgate.netunirioja.es

Heteroleptic complexes, on the other hand, contain more than one type of ligand. These can be formed by introducing other ligands into the coordination sphere of the metal. For example, mixed ligand complexes of copper(II) have been synthesized containing both 1,1,1-trifluoro-2,4-pentanedione and other β-diketones like acetylacetone (B45752) or benzoylacetone. scholarsresearchlibrary.com

Mixed-ligand complexes of 1,1,1-trifluoro-2,4-pentanedione that also incorporate nitrogen-donating ligands are well-documented. These systems often exhibit different coordination geometries and properties compared to their homoleptic counterparts. For example, the addition of nitrogen donors like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen) to copper(II) β-diketonate complexes can lead to the formation of five- or six-coordinate adducts with square pyramidal or octahedral geometries. scholarsresearchlibrary.com Similarly, nickel(II) complexes of Htfac can form adducts with nitrogen-containing ligands. nih.gov The synthesis of mixed-ligand zinc complexes with NNO ketoimines derived from 1,1,1-trifluoro-2,4-pentanedione has also been reported. researchgate.net Furthermore, heteroleptic complexes of Fe(II), Ni(II), Cu(II), and Zn(II) with the formula M(tfac)₂(TMEDA) (where TMEDA is N,N,N',N'-tetramethylethylenediamine) have been synthesized and structurally characterized, revealing distorted octahedral coordination geometries. rsc.org

Lanthanide(III) Complexes

The anion of 1,1,1-trifluoro-2,4-pentanedione, referred to as tfac, is a significant ligand in the coordination chemistry of lanthanide(III) ions. Its fluorinated nature influences the properties of the resulting complexes, particularly their luminescence and structural characteristics.

Investigation of Nine-Coordinate Lanthanide Systems

Researchers have successfully synthesized and characterized nine-coordinate lanthanide(III) complexes incorporating 1,1,1-trifluoro-2,4-pentanedione. rsc.orgelsevierpure.com In these systems, the lanthanide ion is typically coordinated to three tfac ligands and a tridentate nitrogen-donor ligand, such as 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (tptz), resulting in an LnO₆N₃ coordination sphere. rsc.orgelsevierpure.com Single-crystal X-ray diffraction studies have unequivocally confirmed the formation of these nine-coordinate structures. rsc.orgelsevierpure.com

The synthesis of these complexes, with the general formula [Ln(tfac)₃(tptz)], has been reported for a range of lanthanide ions including Lanthanum (La), Neodymium (Nd), Samarium (Sm), Europium (Eu), and Erbium (Er). rsc.orgelsevierpure.comtandfonline.comresearchgate.netscispace.com These complexes are often synthesized in a one-pot, in-situ method. tandfonline.comresearchgate.netscispace.com The analysis of paramagnetic shifts in the ¹H NMR spectra of these complexes indicates that the shifts are dipolar in nature. tandfonline.comresearchgate.netscispace.com

The investigation of the 4f–4f absorption spectra of the neodymium complex has been a key area of study. tandfonline.comresearchgate.net The specific band shapes of hypersensitive transitions can provide insights into the coordination environment of the lanthanide ion. researchgate.net For instance, the band shape of the ⁴G₅/₂, ²G₇/₂ ← ⁴I₉/₂ transition in neodymium complexes can be indicative of a nine-coordinate geometry. scispace.com

Here is a data table summarizing some of the investigated nine-coordinate lanthanide systems:

Lanthanide (Ln)Ancillary LigandGeneral FormulaKey Findings
Sm(III), Er(III)2,4,6-tri(2-pyridyl)-1,3,5-triazine (tptz)[Ln(tfac)₃(tptz)]Confirmed nine-coordinate LnO₆N₃ sphere. rsc.orgelsevierpure.com
La(III), Nd(III), Sm(III), Eu(III)2,4,6-tri(2-pyridyl)-1,3,5-triazine (tptz)[Ln(tfac)₃(tptz)]Synthesized by in-situ method; paramagnetic shifts are dipolar. tandfonline.comresearchgate.netscispace.com
Pr(III), Nd(III), Ho(III), Er(III), Yb(III)1,10-phenanthroline (phen)[Ln(hfaa)₃phen]Distinctive band shapes for eight- and ten-coordinate Nd complexes. researchgate.net
Energy Transfer Mechanisms in Lanthanide Luminescence

A crucial aspect of lanthanide complexes with 1,1,1-trifluoro-2,4-pentanedione is their luminescence, which arises from an "antenna effect." researchgate.net The organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light through its characteristic f-f transitions. researchgate.netrsc.org The use of fluorinated β-diketones like tfac is advantageous as the low-energy C-F oscillators can suppress non-radiative decay pathways, enhancing luminescence efficiency. researchgate.net

The luminescence of samarium and europium complexes with tfac and tptz has been studied in detail. tandfonline.comresearchgate.net The samarium complexes exhibit strong pink luminescence due to ⁴G₅/₂ → ⁶Hⱼ (j = 5/2, 7/2, 9/2) transitions, while the europium complexes show intense red emission from ⁵D₀ → ⁷Fⱼ (j = 0–4) transitions. tandfonline.comresearchgate.net The absence of Stark components in the ⁴G₅/₂→⁶H₇/₂ emission of the Sm(III) complex suggests a high local symmetry around the samarium ion. tandfonline.comresearchgate.net Conversely, the very strong hypersensitive ⁵D₀ → ⁷F₂ transition in the Eu(III) complex indicates a highly polarizable chemical environment. tandfonline.comresearchgate.net

The energy transfer process is influenced by the energy levels of the ligand's triplet state and the accepting levels of the lanthanide ion. researchgate.net For efficient sensitization, the energy difference between the ligand's triplet state and the lanthanide's accepting level is optimal in the range of 2000 to 3000 cm⁻¹. researchgate.net Studies on complexes with different ancillary ligands and lanthanide ions have provided insights into these energy transfer dynamics. oaepublish.com

Heterometallic and Polynuclear Coordination Compounds

The versatility of 1,1,1-trifluoro-2,4-pentanedione extends to the formation of heterometallic and polynuclear coordination compounds. These complexes, containing more than one type of metal center, can exhibit interesting magnetic and luminescent properties arising from the interactions between the different metal ions. Fluorinated β-diketonates, including tfac, have been utilized as synthons for the assembly of such complex structures. researchgate.net For instance, the combination of tfac with other ligands can lead to the formation of dinuclear or polynuclear clusters. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. nih.govmdpi.comnih.gov The use of 1,1,1-trifluoro-2,4-pentanedione as a ligand in these systems has been explored, contributing to the development of new materials with diverse structures and properties.

Structural Diversity and Dimensionality of Polymeric Systems

The anion of 1,1,1-trifluoro-2,4-pentanedione can facilitate the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. rsc.orgmdpi.com For example, the use of tfac with Er(III)/Yb(III) and a bridging ligand like (diphenylphosphoryl)ethylphosphine oxide (dppeo) resulted in the formation of 1D coordination polymers with the formula [Ln(μ-dppeo)(tfa)₃]n. rsc.org The dimensionality of the resulting polymer can be influenced by the nature of the terminal groups on the β-diketonate ligand. mdpi.com

In silver(I) chemistry, tfac has been shown to form a 3D coordination framework based on Ag–O chelate/bridge bonds, Ag–Cα bonds, and argentophilic interactions. mdpi.com The structure of these polymers can be intricate, with some described as "DNA-type" double helices. mdpi.com

Influence of Fluorination and Solvents on Coordination Polymer Structures

The presence of the trifluoromethyl group in tfac plays a significant role in the structural organization of coordination polymers. mdpi.com Fluorine-fluorine and fluorine-hydrogen intra- and intermolecular interactions can influence the conformation of the polymer chains, leading to more linear and loosely packed structures. rsc.org

Solvents also have a profound impact on the final structure of coordination polymers involving tfac. mdpi.com The coordination of solvent molecules, such as acetonitrile (B52724) or toluene, to the metal center can lead to the formation of different structural motifs. mdpi.com For instance, in the case of silver(I) complexes with tfac, the inclusion of acetonitrile can result in chain-type coordination polymers. mdpi.com The choice of solvent can thus be a tool to direct the self-assembly process and control the dimensionality and topology of the resulting coordination polymer. mdpi.com

Here is a data table summarizing the influence of fluorination and solvents:

Metal IonLigand SystemSolventStructural Outcome
Er(III)/Yb(III)tfac and dppeo-1D coordination polymer. rsc.org
Ag(I)tfacNone3D coordination framework. mdpi.com
Ag(I)tfacAcetonitrileChain coordination polymer. mdpi.com
Ag(I)hfac and tolueneTolueneAdduct formation, influencing polymeric structure. mdpi.com

Spectroscopic and Crystallographic Elucidation of 2,4 Pentanedione, 1,3,3 Trifluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of 1,1,1-Trifluoro-2,4-pentanedione (B1197229). This compound exists in a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon extensively studied by NMR.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F) for Structure and Tautomerism

Multi-nuclear NMR studies are fundamental in characterizing the tautomeric equilibrium of 1,1,1-Trifluoro-2,4-pentanedione. The diketone exists as a mixture of a symmetric keto form and two possible cis-enol forms, with the enol form being predominant. wikipedia.org In its neat liquid state at 33°C, it exists as 97% enol. wikipedia.org The electron-withdrawing trifluoromethyl group significantly influences the position of this equilibrium. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the keto and enol forms. In a deuterated chloroform (B151607) (CDCl₃) solution, the enol form shows a methine proton (-CH=) signal around 5.9 ppm and a highly deshielded enolic hydroxyl proton (-OH) signal near 13.5-15.1 ppm, indicative of strong intramolecular hydrogen bonding. researchgate.netresearchgate.netubc.ca The methyl protons (CH₃) of the enol form appear at approximately 2.2 ppm. researchgate.net In contrast, the less abundant keto form displays a methylene (B1212753) (-CH₂-) signal at a more shielded position, around 2.88 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the presence of both tautomers. For the enol form, characteristic signals appear for the carbonyl carbons, the methine carbon, and the methyl carbon. The carbon of the trifluoromethyl group (CF₃) shows a distinct quartet splitting pattern due to coupling with the three fluorine atoms. mdpi.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly sensitive to the electronic environment of the trifluoromethyl group. The chemical shift of the CF₃ group is different for the keto and enol tautomers. The enol form typically shows a signal around -72 to -73 ppm, while the diketo form is more shielded, appearing at approximately -80 ppm. dovepress.com The relative integration of these signals allows for the quantification of the tautomeric ratio. Solvent polarity can influence this equilibrium; polar solvents can disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium towards the diketo form. dovepress.com

¹H and ¹⁹F NMR Chemical Shifts (δ) for 1,1,1-Trifluoro-2,4-pentanedione Tautomers in CDCl₃
TautomerGroupNucleusChemical Shift (ppm)Reference
Enol-OH¹H~13.5 - 15.1 researchgate.netubc.ca
-CH=¹H~5.91 researchgate.net
-CH₃¹H~2.20 researchgate.net
Enol-CF₃¹⁹F~ -73 dovepress.com
Keto-CH₂-¹H~2.88 researchgate.net
-CF₃¹⁹F~ -80 dovepress.com

Lanthanide-Induced Shift (LIS) Studies for Paramagnetic Complexes

Lanthanide-Induced Shift (LIS) studies are a specialized NMR technique used for the structural analysis of molecules that can coordinate to a lanthanide ion. numberanalytics.com Paramagnetic lanthanide complexes, when added to a solution of a substrate like 1,1,1-trifluoro-2,4-pentanedione, cause significant shifts in the NMR signals of the substrate's nuclei. numberanalytics.com The magnitude of these shifts is dependent on the distance and angle between the lanthanide ion and the specific nucleus.

In the context of 1,1,1-trifluoro-2,4-pentanedione and its derivatives, lanthanide complexes such as those containing Europium(III) or Praseodymium(III) are used. tandfonline.comnih.govacs.org The diketone acts as a bidentate ligand, chelating to the lanthanide ion. The resulting paramagnetic shifts are typically dipolar in nature, meaning they arise through space rather than through bonds. tandfonline.comnih.govresearchgate.net These studies help in:

Simplifying complex spectra: By spreading out overlapping signals, LIS aids in the assignment of resonances. numberanalytics.com

Determining stereochemistry: The geometric dependence of the induced shifts provides detailed information about the three-dimensional structure of the lanthanide-diketonate complex. numberanalytics.com

For paramagnetic complexes of 1,1,1-trifluoro-2,4-pentanedione, large upfield and downfield shifts are observed in the ¹H NMR spectra. researchgate.net The direction of the shift (upfield or downfield) depends on the specific lanthanide ion used and the geometric position of the proton within the complex. nih.gov

Deuterium (B1214612) Isotope Effects on Chemical Shifts

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in NMR chemical shifts, an effect known as the deuterium isotope effect. This effect is particularly pronounced for protons involved in hydrogen bonding. In the enol tautomer of β-diketones like 2,4-pentanedione, an unusually large deuterium isotope effect on the chemical shift of the bridging hydrogen has been observed. nih.govnih.gov

This anomalous effect provides insight into the nature of the intramolecular hydrogen bond. nih.gov The pronounced temperature dependence of both the proton and deuteron resonances suggests a rapid equilibrium between two states with different chemical shifts for the bridge hydrogen. nih.govpnas.org It has been proposed that these states correspond to symmetric and asymmetric structures of the intramolecular hydrogen bond. Deuterium substitution affects the energy separation between these states, leading to the observed isotope effect. nih.gov This phenomenon highlights the dynamic nature of the hydrogen bond in the enol form of 1,1,1-trifluoro-2,4-pentanedione and its analogues. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying tautomers and characterizing the functional groups of 1,1,1-Trifluoro-2,4-pentanedione.

Characteristic Vibrational Band Assignments for Tautomer Identification

The IR and Raman spectra of 1,1,1-Trifluoro-2,4-pentanedione are dominated by the vibrational modes of its most stable cis-enol tautomer. nih.govacs.org The spectra provide a clear distinction between the keto and the strongly hydrogen-bonded enol forms.

Key vibrational bands for the enol form include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically centered around 2700 cm⁻¹, is characteristic of the strong intramolecular hydrogen bond (O-H···O). pnas.org

C=O and C=C Stretching: The conjugated system in the enol chelate ring gives rise to strong bands in the 1500-1700 cm⁻¹ region. A strong multiple peak between 1626 and 1571 cm⁻¹ in Raman spectra is attributed to the C=O and C=C stretching vibrations. rsc.org

CF₃ and CH₃ Modes: Vibrations involving the trifluoromethyl and methyl groups are also prominent.

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), detailed assignments of the vibrational modes can be achieved. ubc.canih.gov These studies confirm that the cis-enol form where the OH group is closer to the CH₃ group is the most stable conformer. nih.gov

Analysis of Carbonyl and Trifluoromethyl Group Contributions to Spectra

The carbonyl (C=O) and trifluoromethyl (CF₃) groups have distinct and significant contributions to the vibrational spectra of 1,1,1-Trifluoro-2,4-pentanedione.

Carbonyl Group (C=O): In the enol form, the C=O stretching vibration is coupled with the C=C stretching of the chelate ring, appearing as a strong, characteristic band in the 1600-1630 cm⁻¹ region. rsc.org The position and intensity of this band are sensitive to the strength of the intramolecular hydrogen bond and the electronic effects of the substituents.

Trifluoromethyl Group (CF₃): The CF₃ group gives rise to several strong absorption bands in the IR spectrum due to its stretching and deformation vibrations.

C-F Stretching: Strong C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ range. researchgate.netrsc.org For instance, absorptions around 1251 and 1134 cm⁻¹ have been assigned to C-F stretching modes.

C-CF₃ Stretching: The stretching of the bond connecting the trifluoromethyl group to the ring appears at a lower frequency, around 860 cm⁻¹. researchgate.net

CF₃ Deformation: The symmetric and asymmetric deformation modes (bending) of the CF₃ group are found at lower wavenumbers, for example, around 728 cm⁻¹ (symmetric) and in the 517-589 cm⁻¹ range (asymmetric). researchgate.net

Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for 1,1,1-Trifluoro-2,4-pentanedione (Enol Tautomer)
Vibrational ModeFrequency Range (cm⁻¹)Reference
ν(O-H) stretch (H-bonded)~2700 (broad) pnas.org
ν(C=O) / ν(C=C) stretch1570 - 1630 rsc.org
δ(CH₃) deformation~1460 researchgate.net
ν(C-F) stretch1100 - 1300 researchgate.netrsc.org
ν(C-CF₃) stretch~860 researchgate.net
δ(CF₃) symmetric deformation~728 researchgate.net
δ(CF₃) asymmetric deformation517 - 589 researchgate.net

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic arrangement in crystalline solids. For derivatives of 1,1,1-trifluoro-2,4-pentanedione, both single-crystal and powder XRD techniques are employed to gain a comprehensive understanding of their structural properties.

For instance, a series of transition metal complexes with the general formula M(tfac)₂(TMEDA) (where M = Fe, Ni, Cu, Zn; tfac = 1,1,1-trifluoro-2,4-pentanedionate; and TMEDA = N,N,N′,N′-tetramethylethylenediamine) have been synthesized and structurally characterized. rsc.org These studies reveal detailed coordination geometries around the metal centers. Similarly, nine-coordinated lanthanide(III) complexes, [Ln(tfac)₃(tptz)] (where Ln = Sm(III) or Er(III) and tptz = 2,4,6-tri(2-pyridyl)-1,3,5-triazine), have been analyzed using SC-XRD, confirming an LnO₆N₃ coordination sphere. rsc.org

The crystal structures of dithiocarbazate ligands derived from 1,1,1-trifluoro-2,4-pentanedione and their Ni(II) complexes have also been elucidated, showing a square planar geometry for the metal centers. unb.brnih.gov In another example, palladium(II) β-diketonate derivatives have been extensively studied, revealing the influence of fluorinated substituents on the crystal structure. nih.gov

A selection of crystallographic data for various metal complexes of 1,1,1-trifluoro-2,4-pentanedione is presented below.

Table 1: Selected Crystallographic Data for Metal Complexes of 1,1,1-trifluoro-2,4-pentanedione Derivatives.
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
[Cu(hfacac)₂bpy]nTetragonalP4₁2₁2a = b = 7.882(2) Å, c = 38.0767(7) Å rsc.org
[La(acac)₃(OH₂)₂]TriclinicP-1a=9.0847(6) Å, b=10.8658(7) Å, c=11.5211(8) Å rdd.edu.iq
Dy/Gd(β-diketonate) MacrocycleMonoclinicP2₁/n or P2₁/c- nju.edu.cn
Y(C₅H₇O₂)₃·3H₂OMonoclinicP2₁/na=11.24 Å, b=22.20 Å, c=8.44 Å, β=100.5° researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of bulk materials. It is particularly useful for characterizing metal-organic frameworks (MOFs) and other polycrystalline materials where single crystals suitable for SC-XRD are not available. researchgate.netresearchgate.netliverpool.ac.uk

PXRD has been employed to analyze the products of mechanochemical synthesis, which often yield microcrystalline powders. rsc.org For example, the structure of a porous interpenetrated mixed-ligand MOF prepared by solvent-free grinding was elucidated using PXRD. rsc.org In the study of lanthanide trifluoroacetates, Rietveld analysis of PXRD data confirmed the phase purity of Eu₁₋ₓTbₓ(tfa)₃(H₂O)₃ solid solutions and showed a linear decrease in unit cell volume with increasing terbium concentration, consistent with Vegard's law. rsc.org

Furthermore, PXRD is used to study phase transitions and the effects of external stimuli like temperature on crystalline materials. rsc.org For instance, variable temperature PXRD can reveal changes in the crystal structure of materials upon heating or cooling.

Understanding the forces that govern crystal packing is crucial for predicting and controlling the properties of molecular crystals. chemrxiv.orgacs.orgnih.gov Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net

This technique has been applied to various derivatives of 1,1,1-trifluoro-2,4-pentanedione to analyze their crystal packing. For Ni(II) complexes of dithiocarbazate ligands derived from Htfac, Hirshfeld analysis revealed π–π stacking interactions and non-classical hydrogen bonds. unb.brnih.gov The fingerprint plots showed that H···H, C···H, O···H, and F···H contacts are the main interactions, contributing significantly to the molecular packing. unb.brnih.gov

In a study of partially-fluorinated β-diketonate copper(II) complexes, Hirshfeld analysis highlighted the importance of C···H/H···C, H···H, and F···H/H···F interactions in the crystal packing. elsevierpure.com The relative contributions of these interactions were found to depend on the degree of fluorination. elsevierpure.com For lanthanide(III) complexes, Hirshfeld analysis has been used to reveal the role of various non-covalent interactions in stabilizing the molecular structure. rsc.org The analysis of intermolecular interactions is essential for understanding the mechanisms of phenomena such as the flexibility of crystals. nih.gov

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in Selected Fluorinated β-Diketonate Complexes.
Complex TypeDominant InteractionsInteraction Contribution (%)Reference
Ni(II) dithiocarbazate derivativeH···H, C···H, O···H, Br···H, F···H1.9 - 38.2 unb.br
Pd(II) β-diketonate derivativeH···FMain contact nih.gov
Cu(II) partially-fluorinated β-diketonateC···H/H···C, H···H, F···H/H···F10.4 - 36.8 elsevierpure.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For 1,1,1-trifluoro-2,4-pentanedione and its metal complexes, MS is used to confirm their identity and study their fragmentation patterns under electron impact.

The mass spectra of metal chelates of fluorinated acetylacetonates (B15086760), including those of Al(III), Cr(III), Fe(III), Fe(II), Cu(II), and Zn(II), have been extensively studied. cdnsciencepub.comcdnsciencepub.com A general observation is that the substitution of a trifluoromethyl (CF₃) group for a methyl (CH₃) group leads to more extensive fragmentation of the molecular ions. cdnsciencepub.comcdnsciencepub.com For example, ions corresponding to the loss of a ·CF₃ radical are more abundant than those from the loss of a ·CH₃ radical. cdnsciencepub.com

In the mass spectra of many metal trifluoroacetylacetonates, the base peak often corresponds to the loss of one ligand from the molecular ion, indicating the relative stability of the resulting fragment. scienceasia.org The molecular ion peaks are generally intense enough to be observed, suggesting the thermal stability of these chelates. scienceasia.org The fragmentation of metal chelates can be influenced by the metal's ability to change its valency. rsc.org For instance, in copper complexes, the loss of odd-electron neutral fragments is more readily observed. rsc.org

The mass spectrum of 1,1,1-trifluoro-2,4-pentanedione itself shows characteristic peaks at m/z values of 43, 85, 69, 154, and 139. nih.gov

Table 3: Key Mass Spectrometry Data for 1,1,1-Trifluoro-2,4-pentanedione and its Metal Complexes.
Compound/Complex TypeKey Fragmentation PathwaysCharacteristic m/z ValuesReference
1,1,1-Trifluoro-2,4-pentanedione (Htfac)-43, 69, 85, 139, 154 (Molecular Ion) nih.gov
Tris-chelates (Al, Cr, Fe)Loss of ·CF₃ radical, Loss of ligand[M-CF₃]⁺, [M-L]⁺ cdnsciencepub.comcdnsciencepub.com
Bis-chelates (Cu, Zn)Loss of ·CF₃ radical, Loss of ligand[M-CF₃]⁺, [M-L]⁺ cdnsciencepub.comcdnsciencepub.com
Chromium(III) trifluoroacetylacetonateLoss of one ligand from molecular ionBase peak at [M-L]⁺ scienceasia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is widely used to study the electronic structure and optical properties of 1,1,1-trifluoro-2,4-pentanedione and its derivatives. researchgate.net

The UV-Vis spectrum of 1,1,1-trifluoro-2,4-pentanedione in solution typically shows intense absorption bands corresponding to π-π* transitions within the conjugated β-diketone system. scholarsresearchlibrary.com For instance, in methanol (B129727)/chloroform, a band observed around 35,710-35,460 cm⁻¹ (approximately 280 nm) is assigned to a π₃-π₄* transition. scholarsresearchlibrary.com

When complexed with metal ions, particularly lanthanides, the ligands act as "antennae," absorbing UV light and transferring the energy to the metal ion, which then emits light at its characteristic wavelengths. researchgate.nettandfonline.comunimi.it This sensitization process is crucial for the application of these complexes in luminescent materials. The efficiency of this energy transfer is influenced by the energy gap between the triplet state of the ligand and the accepting energy levels of the lanthanide ion. researchgate.net

The introduction of a CF₃ group generally leads to a blue shift (hypsochromic shift) in the absorption maxima compared to non-fluorinated analogues. In a study of a dienone derivative, replacement of a trifluoroacetyl group with a hydrogen atom resulted in a significant hypsochromic shift of 41 nm. mdpi.comsemanticscholar.org The solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism. mdpi.comsemanticscholar.org

Table 4: UV-Vis Absorption Data for 1,1,1-Trifluoro-2,4-pentanedione and its Derivatives.
Compound/DerivativeSolventλ_max (nm)TransitionReference
1,1,1-Trifluoro-2,4-pentanedioneMethanol/Chloroform~280-282π₃-π₄ scholarsresearchlibrary.com
(E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-oneDichloromethane406- mdpi.comsemanticscholar.org
Europium(III) trifluoroacetylacetonate complexesVarious~340-366Ligand-centered π-π researchgate.netfrontiersin.org
[La(acac)₃(OH₂)₂]-334, 366, 410n-π* and ligand-to-metal rdd.edu.iq

Table of Compound Names

Common Name/AbbreviationSystematic Name
Htfac2,4-Pentanedione, 1,1,1-trifluoro-
Hacac2,4-Pentanedione
TMEDAN,N,N′,N′-tetramethylethylenediamine
tptz2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449)
DithiocarbazateHydrazinecarbodithioic acid derivative
PyridinePyridine
TriphenylphosphineTriphenylphosphane
Benzoylacetone1-Phenyl-1,3-butanedione
2,2′-bipyridine2,2'-Bipyridine (B1663995)
1,10-phenanthroline (B135089)1,10-Phenanthroline
(E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one(E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hex-3-en-5-yn-2-one

Computational and Theoretical Investigations of 2,4 Pentanedione, 1,3,3 Trifluoro Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT, Semi-empirical Methods)

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 1,1,1-trifluoro-2,4-pentanedione (B1197229), often referred to as trifluoro-acetylacetone (TFAA). sigmaaldrich.comsigmaaldrich.com Density Functional Theory (DFT) is a widely used method for investigating its molecular structure and properties. sigmaaldrich.com

Like other β-diketones, 1,1,1-trifluoro-2,4-pentanedione exists in a tautomeric equilibrium between its diketo and enol forms. The enol form is stabilized by a strong intramolecular hydrogen bond. Computational studies using DFT have been performed to analyze this equilibrium and the conformational preferences of the molecule.

Detailed DFT calculations at the B3LYP/6-311++G** level of theory have investigated the two stable cis-enol forms of the molecule. researchgate.net These calculations revealed that the energy difference between the two conformers is very small, calculated to be only 5.89 kJ/mol. researchgate.net By comparing the calculated vibrational spectra (both harmonic and anharmonic frequencies) with experimental infrared and Raman data, researchers concluded that one isomer is the dominant form in the gas phase and solution. researchgate.net The calculations also provided an estimation of the intramolecular hydrogen bond strength in the most stable enol conformer. researchgate.net

Table 1: DFT Calculated Properties of 1,1,1-trifluoro-2,4-pentanedione Enol Tautomers
Calculated ParameterValueMethodology
Energy Difference Between Cis-Enol Forms5.89 kJ/molB3LYP/6-311++G
Hydrogen Bond Strength (Most Stable Conformer)57 kJ/molB3LYP/6-311++G

Computational methods are vital for predicting the crystal structures and relative stabilities of different polymorphs of molecular solids. arxiv.org This process, known as crystal structure prediction (CSP), is crucial for understanding and controlling the solid-state properties of materials, including metal complexes of 1,1,1-trifluoro-2,4-pentanedione. nih.gov

The general methodology for CSP involves a multi-stage approach. researchgate.net First, a vast number of hypothetical crystal packing arrangements are generated, starting from the low-energy conformers of the complex. This search explores different space group symmetries to build candidate crystal structures. researchgate.net Subsequently, the energies of these candidate structures are calculated and ranked. This is often done using a hierarchical method that increases in accuracy and computational cost, starting with classical force fields or machine learning force fields, and culminating in highly accurate periodic DFT calculations for the most promising low-energy structures. researchgate.net The computed lattice energy differences between predicted structures can help assess the likelihood of observing different polymorphs experimentally. nih.gov

DFT calculations are widely used to probe the electronic structure and the nature of the metal-ligand bond in coordination complexes. rutgers.edu In complexes with lanthanide ions, the bonding is predominantly ionic, as the 4f electrons are well-shielded and participate little in direct bonding. rutgers.eduwiley-vch.de DFT studies help to rationalize the geometry of these complexes and understand the subtle covalent contributions that may exist. rutgers.edu

For transition metal complexes, such as those with iron(III), DFT calculations have been used to investigate the metal-ligand bonding character, which is also found to be predominantly ionic for acetylacetonate-type ligands. mdpi.com Theoretical methods can also be employed to calculate ligand binding energies. By computationally replacing ligands on a metal center or cluster and calculating the resulting energy change, the relative bond strengths of different ligands, including acetylacetonates (B15086760) and their fluorinated derivatives, can be estimated. researchgate.net Such calculations show that electron-withdrawing substituents on the ligand can influence the metal-ligand bond energy. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. For metal complexes of 1,1,1-trifluoro-2,4-pentanedione, MD simulations can provide insights into their stability, conformational changes, and the structure of the solvent shell around the complex over time.

Theoretical Modeling of Luminescence Properties in Metal Complexes

Lanthanide complexes containing 1,1,1-trifluoro-2,4-pentanedione are of great interest for their luminescent properties. Theoretical modeling plays a key role in understanding and predicting these properties, guiding the design of new materials for applications like solid-state lighting. sigmaaldrich.com A common and effective strategy involves combining DFT and its time-dependent extension (TD-DFT) with semi-empirical models. researchgate.net

This combined approach typically involves:

Ground State Calculation: The geometry of the lanthanide complex is optimized using DFT.

Ligand Electronic States: TD-DFT calculations are then performed on the optimized structure to determine the energies of the ligand's singlet and triplet excited states. This is crucial for understanding the "antenna effect," where the organic ligand absorbs light and transfers the energy to the central lanthanide ion. researchgate.net

Energy Transfer and Emission: The efficiency of the energy transfer from the ligand's triplet state to the lanthanide ion's accepting f-levels is evaluated. Semi-empirical models are then used to calculate the rates of radiative (emission) and non-radiative decay, which ultimately determine the luminescence quantum yield. researchgate.net

Judd-Ofelt theory is a cornerstone for the theoretical analysis of lanthanide luminescence. researchgate.net It provides a framework for calculating the intensities of the sharp, parity-forbidden f-f electronic transitions that are responsible for the characteristic emission spectra of lanthanide ions. The theory uses a set of three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) that are determined by fitting the experimental absorption or emission spectra. researchgate.net

These parameters reflect the influence of the ligand's chemical environment on the electronic transitions of the lanthanide ion. Once determined, the Judd-Ofelt parameters can be used to calculate a range of important photophysical properties.

Table 2: Luminescence Properties Modeled Using Judd-Ofelt Theory
PropertyDescription
Oscillator StrengthsThe probability of an electronic transition occurring upon light absorption.
Radiative Decay Rates (Arad)The rate at which an excited state emits a photon.
Non-radiative Decay Rates (Anrad)The rate of de-excitation through processes that do not produce light (e.g., vibrational quenching).
Luminescence Branching Ratios (β)The relative intensity of different emission transitions from a given excited state.
Intrinsic Emission Quantum Yield (QLnLn)The efficiency of light emission from the lanthanide ion after it has been excited.

Semiempirical Quantum Chemistry Approaches (e.g., Sparkle/RM1)

Semiempirical quantum chemistry approaches, particularly the Sparkle/RM1 model, have been instrumental in the computational investigation of systems containing 1,1,1-trifluoro-2,4-pentanedione, primarily in the context of its coordination complexes with lanthanide ions. These methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry of large and complex molecules.

The Sparkle/RM1 model is specifically parameterized for lanthanide complexes, treating the lanthanide cation as a sparkle, a point charge of +3e with no basis set, which significantly simplifies calculations. The interaction between the sparkle and the ligands is modeled by a sophisticated electrostatic term and a repulsive potential. This approach has proven to be highly effective in predicting the ground-state geometries of these complexes.

Research has demonstrated that the Sparkle/RM1 model can accurately forecast the coordination geometries of lanthanide complexes, including those with 1,1,1-trifluoro-2,4-pentanedione as a ligand. The accuracy of these predictions is often validated by comparison with experimental data obtained from X-ray crystallography. The model's ability to reproduce experimentally determined structures lends confidence to its use in the rational design of new lanthanide complexes with desired properties.

Table 1: Key Features of the Sparkle/RM1 Model for Lanthanide Complexes

Feature Description
Lanthanide Ion Representation Modeled as a "sparkle," a point charge of +3e without a basis set.
Computational Cost Significantly lower than ab initio methods, allowing for the study of large complexes.
Parameterization Specifically developed and parameterized for trivalent lanthanide cations.
Accuracy Provides reliable predictions of ground-state geometries, often in good agreement with experimental data.
Applications Primarily used for the structural elucidation and design of lanthanide-containing compounds.

Theoretical Prediction of Energy Transfer Pathways

Theoretical predictions of energy transfer pathways in systems involving 1,1,1-trifluoro-2,4-pentanedione are of particular interest in the field of lanthanide luminescence. In these systems, the organic ligand, such as 1,1,1-trifluoro-2,4-pentanedione, often functions as an "antenna." This "antenna effect" is a well-established mechanism for sensitizing the luminescence of lanthanide ions, which themselves have very low absorption cross-sections.

The process begins with the absorption of light by the 1,1,1-trifluoro-2,4-pentanedione ligand, which excites it from its ground singlet state (S₀) to an excited singlet state (S₁). Following this, the molecule typically undergoes a rapid, non-radiative process called intersystem crossing (ISC) to a lower-lying triplet state (T₁). It is from this triplet state that the energy is efficiently transferred to the accepting energy levels of the coordinated lanthanide ion. This energy transfer populates the excited states of the lanthanide ion, which then relaxes to its ground state through the emission of light, resulting in the characteristic sharp and long-lived luminescence of the lanthanide.

Computational models are employed to predict the energies of the singlet and triplet states of the ligand to ensure that the triplet state lies at a suitable energy level above the accepting f-orbital of the lanthanide ion. An optimal energy gap between the donor (ligand's triplet state) and the acceptor (lanthanide's excited state) is crucial for efficient energy transfer and to minimize back-energy transfer.

Table 2: Steps in the Antenna Effect Energy Transfer Pathway

Step Process Description
1 Light Absorption The 1,1,1-trifluoro-2,4-pentanedione ligand absorbs photons, leading to excitation from the ground singlet state (S₀) to an excited singlet state (S₁).
2 Intersystem Crossing (ISC) The excited ligand undergoes a non-radiative transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁).
3 Energy Transfer (ET) Non-radiative energy transfer occurs from the ligand's triplet state (T₁) to the accepting f-orbitals of the coordinated lanthanide ion.
4 Lanthanide Luminescence The excited lanthanide ion relaxes to its ground state by emitting light, producing its characteristic luminescence.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have been valuable in elucidating the intricacies of the molecular structure and tautomeric behavior of 1,1,1-trifluoro-2,4-pentanedione. This compound, like other β-diketones, can exist in keto and enol tautomeric forms. Computational studies have been instrumental in determining the relative stabilities of these tautomers and the energetic barriers for their interconversion.

DFT calculations have shown that for 1,1,1-trifluoro-2,4-pentanedione, the enol form is significantly more stable than the keto form. This is attributed to the formation of a strong intramolecular hydrogen bond in the enol tautomer, which creates a stable six-membered ring. The presence of the electron-withdrawing trifluoromethyl group also influences the electronic distribution within the molecule, further stabilizing the enol form.

These computational investigations provide a detailed picture of the potential energy surface for the keto-enol tautomerization. By calculating the energies of the reactant (keto), product (enol), and the transition state connecting them, the activation energy for the reaction can be determined. This information is crucial for understanding the dynamics of this fundamental chemical transformation. The agreement between computationally predicted and experimentally observed vibrational frequencies further validates the accuracy of the theoretical models used.

Table 3: Computational Insights into the Tautomerism of 1,1,1-trifluoro-2,4-pentanedione

Aspect Investigated Computational Finding Implication
Relative Tautomer Stability The enol form is energetically more favorable than the keto form. The compound exists predominantly as the enol tautomer at equilibrium.
Intramolecular Hydrogen Bonding A strong intramolecular hydrogen bond is present in the enol form. This hydrogen bond is a key factor in the stabilization of the enol tautomer.
Tautomerization Barrier The energy barrier for the interconversion between the keto and enol forms can be calculated. Provides insight into the rate at which tautomerization occurs.
Vibrational Frequencies Calculated vibrational frequencies for the enol form show good agreement with experimental data. Confirms the accuracy of the computed geometry and electronic structure.

Applications in Advanced Materials Science and Catalysis

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Metal complexes synthesized with 1,1,1-trifluoro-2,4-pentanedione (B1197229) are frequently employed as molecular precursors in CVD and ALD processes. These techniques are fundamental for fabricating high-quality thin films used in microelectronics and other advanced technologies. The volatility and thermal stability of these precursor complexes are critical for successful and controlled film growth. google.comdtic.mil

The effectiveness of a CVD or ALD precursor hinges on its ability to transition into a gaseous state at a moderate temperature without decomposing prematurely. google.com The fluorination of the pentanedione ligand is a key strategy for enhancing precursor volatility. The replacement of methyl (-CH₃) groups with trifluoromethyl (-CF₃) groups reduces intermolecular interactions, thereby increasing the vapor pressure of the resulting metal complexes. rsc.org

For instance, metal-organic precursors like M(tfa)₂(TMEDA) (where M is a metal like Fe, Ni, Cu, or Zn, and TMEDA is N,N,N',N'-tetramethylethylenediamine) have been synthesized and evaluated for their potential in MOCVD. rsc.org The thermal behavior of these complexes is a crucial factor; they must be stable enough to be transported in the gas phase but decompose effectively on the substrate surface to form the desired film. google.comrsc.org Studies have shown that complexes with 1,1,1-trifluoro-2,4-pentanedione, such as those of titanium and silver, exhibit the requisite volatility and thermal properties for CVD applications. google.comkchem.org The thermal stability of these complexes is often evaluated using thermogravimetric analysis (TGA), which helps determine the temperature range for clean decomposition. rsc.orggoogle.com

Table 1: Comparison of Metal β-diketonate Precursor Properties

Precursor Type Ligand Metal (M) Key Properties Application
M(acac)₂(TMEDA) 2,4-pentanedionate Fe, Co, Ni, Cu Lower volatility CVD of metal oxides
M(tfa)₂(TMEDA) 1,1,1-trifluoro-2,4-pentanedionate Fe, Co, Ni, Cu, Zn Improved volatility due to -CF₃ groups, good thermal stability CVD/ALD of metal and metal oxide films rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Complexes of 1,1,1-trifluoro-2,4-pentanedione are effective precursors for the controlled deposition of various metal oxide films. A notable example is the fabrication of cobalt(II,III) oxide (Co₃O₄) thin films. A heteroleptic cobalt complex, [Co(tfa)₂·TMEDA], has been successfully used as a molecular precursor for the CVD of high-quality, phase-pure Co₃O₄ films. researchgate.net

The deposition process typically occurs in an oxygen atmosphere, often containing water vapor, at temperatures around 400°C. researchgate.netcnr.itaip.org The choice of the fluorinated ligand is critical, as it influences the precursor's chemistry and fragmentation patterns, which in turn affects the properties of the deposited film. researchgate.netresearchgate.net This method allows for precise control over the structural and morphological features of the Co₃O₄ films, enabling the production of materials tailored for applications in sensors, catalysis, and energy devices. researchgate.netaip.org Similar strategies have been applied to deposit other oxides, such as NiO, by carefully selecting the appropriate fluorinated β-diketonate precursor. acs.org

Luminescent Materials Development

The unique electronic properties of 1,1,1-trifluoro-2,4-pentanedione make it an exceptional ligand for designing highly luminescent materials, particularly those based on lanthanide ions.

Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp and characteristic light emissions, but they suffer from weak light absorption. frontiersin.orgnih.gov To overcome this, organic ligands like 1,1,1-trifluoro-2,4-pentanedione are used to act as "antennas." nih.govresearchgate.net The ligand has a strong absorption in the UV region and can efficiently transfer the absorbed energy to the central lanthanide ion, which then emits light. frontiersin.orgresearchgate.net This process, known as the "antenna effect" or "sensitized emission," is the foundation for creating bright lanthanide-based luminophores. mdpi.com

Complexes such as [Ln(tfa)₃(N,N-donor)] (where Ln is a lanthanide and N,N-donor is an ancillary ligand like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) are widely synthesized and studied for their photoluminescent properties. researchgate.netnih.gov The 1,1,1-trifluoro-2,4-pentanedione ligand forms stable, neutral chelates with the lanthanide ion, providing a robust framework for the luminophore. mdpi.com

The efficiency of lanthanide luminescence can be precisely tuned by modifying the ligand structure. The introduction of fluorine atoms into the β-diketonate ligand is a key strategy to enhance luminescence quantum yields and lifetimes. researchgate.netnih.gov The electron-withdrawing nature of the trifluoromethyl group in 1,1,1-trifluoro-2,4-pentanedione influences the energy levels of the ligand, improving the energy transfer to the lanthanide ion. researchgate.net

Table 2: Photoluminescent Properties of Selected Europium(III) Complexes

Complex Ancillary Ligand Emission Color Key Feature Reference
[Eu(tfa)₃(H₂O)₂] Water Red Basic hydrated complex researchgate.net
[Eu(tfa)₃(phen)] 1,10-phenanthroline (B135089) Red Ancillary ligand removes quenching water molecules, boosting efficiency frontiersin.org
[Eu(BTFA)₃(Bpy)] 2,2'-bipyridyl Red Fluorine substituent on benzoyltrifluoroacetonate enhances energy transfer researchgate.net

This table is interactive. You can filter the data by entering keywords in the search box.

The intense and stable luminescence of lanthanide complexes based on 1,1,1-trifluoro-2,4-pentanedione makes them highly suitable for use in optoelectronic devices. These complexes have been successfully incorporated as the emissive layer in Organic Light-Emitting Diodes (OLEDs). frontiersin.orguva.es For example, ternary erbium(III) complexes with 1,1,1-trifluoro-2,4-pentanedione have been used to create solution-processed OLEDs that emit in the near-infrared (NIR) region at 1.53 µm, a crucial wavelength for telecommunications. nih.govrsc.org The choice of ancillary ligands in these complexes, such as bathophenanthroline, can also improve the electron transport properties of the device, leading to better electroluminescence performance. nih.govrsc.org

In addition to OLEDs, these luminescent complexes serve as versatile platforms for developing fluorescent sensors. Materials incorporating lanthanide complexes with 1,1,1-trifluoro-2,4-pentanedione have been designed to selectively detect metal ions like Cu²⁺ and Co²⁺. unica.it The luminescence of the complex can be "turned off" or quenched in the presence of the target analyte, providing a clear signal for detection. unica.it This sensing capability extends to organic molecules as well, with some materials showing selective fluorescence quenching for solvents like acetone (B3395972). unica.it

Photostability of Luminescent Complexes and Encapsulated Materials

The integration of 1,1,1-trifluoro-2,4-pentanedione as a ligand in lanthanide (Ln) complexes significantly enhances their luminescent properties, particularly their photostability. The presence of the trifluoromethyl (-CF₃) group is crucial; the low-energy C-F oscillators reduce non-radiative decay pathways that would otherwise quench the luminescence. researchgate.net This "antenna effect," where the organic ligand absorbs UV energy and efficiently transfers it to the central lanthanide ion, is a cornerstone of the functionality of these materials. rsc.org The resulting complexes exhibit the characteristic sharp, monochromatic emission peaks of the specific lanthanide ion, such as red for Samarium (Sm³⁺) and Europium (Eu³⁺) and green for Terbium (Tb³⁺). rsc.org

Research into heteroleptic complexes, which incorporate both the fluorinated β-diketonate and an ancillary heteroaromatic moiety, demonstrates that these materials can be designed to have optical energy gaps in the semiconductor range, making them promising for Organic Light-Emitting Diode (OLED) applications. rsc.org Studies on dysprosium(III) complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione show that a balance between blue (480 nm) and yellow (575 nm) emission bands can produce near-white light, a desirable feature for next-generation solid-state lighting. nih.gov

A significant strategy to further improve photostability involves encapsulating these luminescent complexes within polymer matrices. For instance, incorporating Eu³⁺ and Sm³⁺ complexes into polyvinyl alcohol (PVA) has been shown to yield materials with excellent photostability. acs.org This encapsulation not only protects the luminescent center from environmental quenchers but can also enhance quantum efficiency. One study found that anchoring a Eu(tta)₃(H₂O)₂ complex to a polycaprolactone (B3415563) (PCL)-based structure increased its quantum efficiency from 29.0% to 44.2%. researchgate.net This demonstrates that the host matrix contributes to reducing non-radiative decay paths, leading to brighter and more stable materials. researchgate.net

Catalytic Systems and Processes

Homogeneous Catalysis Using Metal Complexes of 2,4-Pentanedione, 1,1,1-trifluoro-

Metal complexes incorporating 1,1,1-trifluoro-2,4-pentanedione are versatile homogeneous catalysts, leveraging the electron-withdrawing nature of the trifluoromethyl group to tune the reactivity of the central metal ion.

Palladium complexes featuring fluorinated acetylacetonate (B107027) ligands have been investigated as catalysts for the hydrothiolation of alkynes (the thiol-yne click reaction). researchgate.net The treatment of a 1-alkynylphosphine with a thiol in the presence of a catalytic amount of a palladium source, such as palladium acetate (B1210297), results in a regio- and stereoselective anti-hydrothiolation. nih.gov This process yields (Z)-1-phosphino-2-thio-1-alkenes, demonstrating precise control over the geometry of the final product. nih.gov The efficiency of these palladium catalysts can be significantly enhanced by the choice of ligand; using a hexafluoroacetylacetonate ligand, a close analogue of trifluoroacetylacetonate, led to a tenfold increase in catalytic efficiency for a variety of thiol-yne couplings. researchgate.net

The electron-withdrawing -CF₃ group enhances the Lewis acidity of the metal center in complexes of 1,1,1-trifluoro-2,4-pentanedione, making them effective catalysts for important carbon-carbon bond-forming reactions.

Diels-Alder Reactions: This pericyclic reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can be effectively catalyzed by Lewis acids. lu.se Lanthanide complexes with perfluoro-β-diketone-type ligands are known to catalyze the hetero-Diels-Alder reaction. cdnsciencepub.com However, the ligand structure is critical; a pKa lower than approximately 7 is necessary, but not sufficient, for catalytic activity. The presence of the trifluoromethyl β-diketone functionality itself is a key determinant of success. cdnsciencepub.com Strongly acidic and confined catalysts, such as certain imidodiphosphorimidates, have been shown to effectively control the stereo- and regioselectivity of spirocyclizing Diels-Alder reactions. nih.gov

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring and typically requires a stoichiometric amount of a Lewis acid catalyst because the product also complexes with the catalyst. organic-chemistry.org The synthesis of compounds like 1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione utilizes a Friedel-Crafts acylation step where an acid chloride reacts with an aromatic ring in the presence of a Lewis acid like aluminum chloride (AlCl₃). Zinc oxide (ZnO) has also been explored as a reusable, solid Lewis acid catalyst for this transformation. rsc.org

Complexes of 1,1,1-trifluoro-2,4-pentanedione are effective initiators and catalysts for polymerization and oligomerization reactions, particularly for producing biodegradable polymers like polylactic acid (PLA).

Zinc complexes derived from the Schiff base condensation of 1,1,1-trifluoro-2,4-pentanedione and an aminoquinoline have been synthesized and assessed as catalysts for the ring-opening polymerization (ROP) of L-lactide. researchgate.netrsc.org These zinc complexes demonstrated high activity, achieving up to 100% conversion of L-lactide to PLA within 3 hours. researchgate.netrsc.org The polymerization is living and follows a coordination-insertion mechanism. researchgate.netrsc.org Kinetic studies revealed that higher electron density on the zinc metal center leads to greater catalytic activity. researchgate.netrsc.org The process shows good control, with the molecular weight of the resulting polymer increasing linearly with the monomer-to-catalyst ratio while maintaining a narrow molecular weight distribution. researchgate.netrsc.org

Table 1: Performance of Zinc Complexes in L-Lactide Ring-Opening Polymerization Data synthesized from research on zinc complexes with ligands derived from 1,1,1-trifluoro-2,4-pentanedione. researchgate.netrsc.org

Catalyst TypeMonomerConversionTime (h)Polymer Characteristics
Tridentate Ketoiminate Zinc ComplexL-LactideUp to 100%3Isotactic Poly-L-lactic acid (PLA)
Tridentate Ketoiminate Zinc ComplexL-LactideVariable with catalyst structureNarrow molecular weight distribution; MW increases with monomer ratio

In other applications, nickel complexes with ligands such as 1,1,1-trifluoro-2,4-pentanedione catalyze the oligomerization of α-olefins like ethylene (B1197577) and propylene (B89431) to predominantly linear products without the need for a cocatalyst. researchgate.net

Heterogeneous Catalysis Derived from 2,4-Pentanedione, 1,1,1-trifluoro- Systems

While homogeneous systems are common, 1,1,1-trifluoro-2,4-pentanedione and its derivatives are also integral to heterogeneous catalysis, where the catalyst is in a separate phase from the reactants.

One notable example involves the enantioselective hydrogenation of 1,1,1-trifluoro-2,4-pentanedione itself. A platinum-on-alumina (Pt/Al₂O₃) catalyst, when modified with a synthetic chiral amine (pantoyl-naphthylethylamine), can hydrogenate the activated carbonyl group with 100% chemoselectivity and 93% enantiomeric excess (ee). core.ac.uk This result is significant as it surpasses the performance of many common modifiers of natural origin. core.ac.uk This demonstrates how the diketone can interact with a solid catalyst surface in a highly specific manner.

Furthermore, solid acid catalysts are effective for reactions involving this diketone. A phosphorous-doped graphitic material has been used as a solid acid catalyst for the microwave-assisted synthesis of β-ketoenamines from the condensation of 1,1,1-trifluoro-2,4-pentanedione with various amines. nih.gov The catalyst proved effective for a wide range of aromatic and aliphatic amines, with yields reaching ~95% for n-butylamine and cyclohexylamine. nih.gov The solid catalyst can be easily recovered by centrifugation and reused for multiple cycles, highlighting the practical advantages of heterogeneous systems. nih.gov

Extraction and Separation Technologies

The structure of 1,1,1-trifluoro-2,4-pentanedione, featuring a β-diketone functional group with a terminal trifluoromethyl group, makes it an exceptional chelating agent. This property is central to its application in the selective extraction and separation of metal ions.

Development of Chelate-Type Extractants for Metal Ions

1,1,1-trifluoro-2,4-pentanedione is a widely utilized chelating extractant for a diverse range of metal ions. oup.comsciengine.comcore.ac.uk Its efficacy stems from its ability to form stable, neutral metal chelate complexes that are soluble in organic solvents. core.ac.uk The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the enolic proton compared to non-fluorinated β-diketones, allowing for extraction at lower pH values. uctm.edu This is a significant advantage in many industrial and analytical processes.

The extraction process involves the formation of a metal-TFA chelate in an aqueous phase, which is then partitioned into an immiscible organic solvent. This technique has been successfully applied to the extraction and separation of numerous metals, including rare earth elements, transition metals, and actinides. sciengine.comosti.govscispace.com For instance, research has demonstrated the effective use of TFA for the extraction of lanthanum(III) and cerium(III). mdpi.com In some applications, TFA is used in synergistic extraction systems, where the addition of a neutral donor ligand, such as tributyl phosphate (B84403) (TBP), enhances the extraction efficiency by forming adducts with the metal chelate. oup.commdpi.com

The selectivity and efficiency of the extraction can be tailored by controlling various parameters, including the pH of the aqueous phase, the concentration of the chelating agent, and the choice of the organic solvent. core.ac.ukuctm.edu Studies have explored the use of TFA in novel extraction systems, such as those employing ionic liquids as the organic phase, which can offer improved selectivity and lower environmental impact. mdpi.com

Table 1: Examples of Metal Ions Extracted by 1,1,1-trifluoro-2,4-pentanedione

Metal Ion Extraction System Details Reference
Lanthanum(III) Extracted with TFA in an ionic liquid, [Omim][Tf2n], modified with TBP. mdpi.com
Cerium(III) Separated from La(III) using TFA in an ionic liquid, achieving high selectivity. mdpi.com
Iron(III) Extracted from acetate-buffered solutions using TFA in chloroform (B151607). researchgate.net
Copper(II) Extracted from acetate-buffered solutions using TFA in chloroform. researchgate.net
Aluminum(III) Extracted from acetate-buffered solutions using TFA in chloroform. researchgate.net

Applications in Gas Chromatography for Metal Separation

The volatile nature of the metal chelates formed with 1,1,1-trifluoro-2,4-pentanedione is a key property that enables their separation and analysis by gas chromatography (GC). scienceasia.orgoup.com The substitution of hydrogen atoms with fluorine in the ligand significantly increases the volatility of the corresponding metal chelates compared to their non-fluorinated analogues, such as those formed with acetylacetone (B45752). scienceasia.orgoup.com This allows for the elution of the metal chelates at lower temperatures, improving thermal stability and analytical performance. scienceasia.orgumanitoba.ca

GC methods utilizing TFA have been developed for the trace and ultra-trace analysis of various metals, including chromium, aluminum, beryllium, and nickel. researchgate.netscienceasia.orgkyoto-u.ac.jpcanada.ca The process typically involves the chelation of the metal ion in a sample, extraction of the resulting complex into an organic solvent, and subsequent injection into the gas chromatograph. researchgate.netcanada.ca The separated metal chelates can be detected with high sensitivity using detectors such as electron capture detectors (ECD) or mass spectrometers (MS). scienceasia.orgcanada.ca

For example, a robust GC-MS method has been established for the analysis of aluminum(III) and chromium(III) as their TFA chelates, which were successfully separated on a non-polar fused silica (B1680970) capillary column. scienceasia.org In another application, the determination of nickel in steel was achieved by gas chromatography after forming the Ni(TFA)₂ chelate. kyoto-u.ac.jp This technique has also been applied to environmental samples, such as the determination of chromium in seawater. canada.ca

Table 2: Metal Chelates of 1,1,1-trifluoro-2,4-pentanedione Analyzed by Gas Chromatography

Metal Chelate Analytical Method Application Reference
Al(TFA)₃ GC-MS General analytical characterization scienceasia.org
Cr(TFA)₃ GC-MS General analytical characterization, determination in seawater scienceasia.orgcanada.ca
Ni(TFA)₂ GC-TCD Determination of nickel in steel kyoto-u.ac.jp
Be(TFA)₂ GC General separation studies umanitoba.ca

Other Specialized Material Applications

Beyond separation science, 1,1,1-trifluoro-2,4-pentanedione and its metal complexes find utility in the formulation of advanced materials, contributing to their stability and functionality.

Role as Heat Stabilizers in Polymer Systems

Metal β-diketonates, including those derived from 1,1,1-trifluoro-2,4-pentanedione, have been recognized for their potential as heat stabilizers in polymer systems. scholarsresearchlibrary.comgoogle.com Polymers are susceptible to degradation when exposed to heat during processing and end-use, which can lead to a loss of mechanical properties and discoloration. pqri.org Heat stabilizers are additives that are incorporated into the polymer matrix to mitigate these degradation processes. pqri.org

While the direct application of 1,1,1-trifluoro-2,4-pentanedione as a stabilizer is less common than its metal chelates, the formation of such chelates with various metals like zinc, tin, and nickel can provide thermal stability. google.comgoogle.com These metal complexes can function by scavenging acidic degradation products, such as HCl in the case of PVC, or by acting as antioxidants to interrupt radical chain reactions that lead to polymer breakdown. The specific mechanism often depends on the type of polymer and the metal in the chelate.

Integration in Surface Coatings and Thin Films

Metal complexes of 1,1,1-trifluoro-2,4-pentanedione are valuable precursors for the deposition of thin films of metals and metal oxides via Metal-Organic Chemical Vapor Deposition (MOCVD). osti.govresearchgate.net The volatility and thermal stability of these complexes are crucial for their use in MOCVD, a process where the precursor is vaporized and then decomposed on a heated substrate to form a thin film.

For instance, complexes of iron, nickel, copper, and zinc with TFA have been synthesized and investigated as MOCVD precursors. researchgate.net Depending on the deposition conditions, these precursors can yield either pure metal or metal oxide thin films. researchgate.net Such films have a wide range of applications in electronics, optics, and catalysis. Furthermore, silver-containing thin films, which have applications in electronics and as reflective coatings, can be produced using silver(I) complexes with β-diketonate ligands, including 1,1,1-trifluoro-2,4-pentanedione. google.com The compound has also been mentioned in the context of creating enhanced surface samplers where it is part of a terminal group attached to a silane (B1218182) ligand on fibers. labpartnering.org

Future Research Directions and Emerging Avenues

Design and Synthesis of Novel Functionalized β-Dicarbonyl Ligands

Future research will likely focus on the synthesis of new functionalized β-dicarbonyl ligands derived from 2,4-Pentanedione, 1,3,3-trifluoro-. The classical Claisen condensation, a common method for synthesizing β-diketones, can be adapted to introduce a wide array of functional groups onto the diketone backbone. mdpi.com By reacting esters of trifluoroacetic acid with functionalized ketones, novel ligands with tailored electronic and steric properties can be prepared. research.google These modifications can be designed to enhance the stability, solubility, and specific reactivity of the resulting metal complexes.

A key area of exploration is the incorporation of additional coordination sites into the ligand framework, which can lead to the formation of heterometallic complexes with unique catalytic or material properties. nih.govmdpi.com The synthesis of such polydentate ligands can be achieved through multi-step synthetic routes, where 2,4-Pentanedione, 1,3,3-trifluoro- serves as the initial scaffold. The development of these novel ligands is crucial for advancing their application in catalysis, materials science, and bioinorganic chemistry.

Advanced Computational and Machine Learning Approaches for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has already been instrumental in elucidating the molecular structure and vibrational properties of 2,4-Pentanedione, 1,3,3-trifluoro-. sigmaaldrich.comresearchgate.netsigmaaldrich.comchemicalbook.com Future research will undoubtedly leverage more advanced computational methods to predict a wider range of properties for this compound and its derivatives. DFT calculations can be employed to estimate the stability of different tautomers and conformers, as well as to predict the electronic structure and reactivity of its metal complexes. mdpi.com

Furthermore, the application of machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models presents a promising avenue for accelerating the discovery of new materials and catalysts based on 2,4-Pentanedione, 1,3,3-trifluoro-. research.google QSAR models have been successfully used to predict the endocrine-disrupting activity of other perfluorinated compounds and could be adapted to predict various properties of derivatives of 2,4-Pentanedione, 1,3,3-trifluoro-. tandfonline.comnih.govtandfonline.com By training ML algorithms on datasets of known compounds, it is possible to predict properties such as catalytic activity, luminescence efficiency, and biological activity for novel, yet-to-be-synthesized ligands and complexes. rsc.orgresearchgate.netarxiv.org This in silico screening can significantly reduce the experimental effort required for the development of new functional molecules.

Table 1: Computational Methods for Property Prediction

Computational Method Predicted Properties
Density Functional Theory (DFT) Molecular structure, vibrational frequencies, electronic properties, reaction mechanisms

Development of Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency

Metal complexes of β-diketonates are known to be effective catalysts for a variety of organic transformations. myskinrecipes.comacs.orgmdpi.com The electron-withdrawing nature of the trifluoromethyl group in 2,4-Pentanedione, 1,3,3-trifluoro- can significantly influence the Lewis acidity of the metal center in its complexes, thereby altering their catalytic activity and selectivity. Future research should focus on the development of novel catalytic systems based on this ligand for reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

A particularly promising area is asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically pure compounds. By designing chiral ligands derived from 2,4-Pentanedione, 1,3,3-trifluoro-, it may be possible to develop highly selective and efficient catalysts for asymmetric transformations. nih.gov The use of fluoride (B91410) additives has also been shown to enhance the activity and selectivity of certain catalytic systems, a strategy that could be explored with catalysts derived from 2,4-Pentanedione, 1,3,3-trifluoro-. rug.nl

Exploration of 2,4-Pentanedione, 1,3,3-trifluoro- in Advanced Optical and Electronic Devices

Lanthanide complexes of β-diketonates are well-known for their strong luminescence, making them attractive for applications in optical devices such as organic light-emitting diodes (OLEDs) and sensors. nih.govnih.govresearchgate.netrsc.org The fluorinated nature of 2,4-Pentanedione, 1,3,3-trifluoro- can enhance the volatility of its metal complexes, which is advantageous for their deposition in thin films for device fabrication. nih.gov Moreover, the ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Future research should explore the synthesis and characterization of novel lanthanide complexes of 2,4-Pentanedione, 1,3,3-trifluoro- with improved quantum yields and thermal stability for use in solid-state lighting and displays. sigmaaldrich.com The development of triboluminescent materials, which emit light in response to mechanical stress, is another intriguing possibility that could be explored with complexes of this ligand.

Table 2: Potential Applications in Optical and Electronic Devices

Application Role of 2,4-Pentanedione, 1,3,3-trifluoro-
Organic Light-Emitting Diodes (OLEDs) Ligand in luminescent lanthanide complexes
Luminescent Sensors Sensitizer for metal ion detection
Solid-State Lighting Component of phosphor materials

Interdisciplinary Research Integrating 2,4-Pentanedione, 1,3,3-trifluoro- Chemistry with Emerging Scientific Fields

The versatility of 2,4-Pentanedione, 1,3,3-trifluoro- and its derivatives makes it an ideal candidate for interdisciplinary research at the interface of chemistry, materials science, and biology. In the field of supramolecular chemistry, the ability of β-diketonates to form well-defined metal complexes can be exploited to construct complex, self-assembled architectures with novel functions. nih.gov

In materials science, this compound can serve as a precursor for the synthesis of advanced polymers and coatings with unique thermal and optical properties. myskinrecipes.com Furthermore, the field of bioinorganic chemistry offers exciting opportunities to explore the biological activity of metal complexes of 2,4-Pentanedione, 1,3,3-trifluoro-. mdpi.comnih.govwhoi.edu The introduction of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of these complexes, potentially leading to the development of new therapeutic or diagnostic agents. myskinrecipes.comunicam.it

Q & A

Q. How can 1,3,3-trifluoro-2,4-pentanedione (TFPD) be synthesized and purified for laboratory use?

TFPD is typically synthesized via fluorination of acetylacetone derivatives using fluorinating agents like SF₄ or CF₃COCl. Purification involves fractional distillation under reduced pressure (boiling point: 105–107°C, lit.) , with careful monitoring of vaporization enthalpy (ΔvapH = 31.21 kJ/mol at 380.2 K) . Impurity removal is confirmed via GC-MS, leveraging its molecular ion peak at m/z 154.09 (C₅H₅F₃O₂) .

Q. What spectroscopic methods are effective for characterizing TFPD’s structural and electronic properties?

  • IR Spectroscopy : Identifies keto-enol tautomerism via carbonyl stretches (C=O at ~1700 cm⁻¹) and enolic O–H bands (~2800 cm⁻¹) .
  • ¹⁹F NMR : Resolves trifluoromethyl (CF₃) deshielding effects at δ ≈ -70 ppm, with solvent polarity (e.g., CDCl₃ vs. ethanol) inducing minor shifts .
  • UV-Vis : Detects π→π* transitions in the enol form (λmax ≈ 270 nm) .

Q. What thermodynamic properties of TFPD are critical for reaction design?

  • Enthalpy of Formation : ΔfH°(gas) = -1003.3 ± 3.3 kJ/mol (enol) and -993.3 ± 3.4 kJ/mol (keto) .
  • Vaporization : ΔvapH = 31.21 kJ/mol at 380.2 K, relevant for gas-phase reactions .
  • Acidity : Gas-phase deprotonation free energy (ΔrG° ≈ 1347–1348 kJ/mol) highlights its weak acidity .

Advanced Research Questions

Q. How does tautomeric equilibria of TFPD influence its reactivity in coordination chemistry?

TFPD exists as a keto-enol mixture, with the enol form dominating in polar solvents. Studies using variable-temperature ¹⁹F NMR (253–348 K) show no tautomeric shift, suggesting stability in coordination environments . The enolic oxygen acts as a bidentate ligand for transition metals (e.g., Pd²⁺, Eu³⁺), forming six-membered chelate rings critical for luminescent complexes .

Q. What crystallographic insights exist for TFPD-metal complexes?

X-ray diffraction of TFPD complexes (e.g., with lanthanides) reveals bond distances of ~2.0–2.5 Å for M–O interactions, with CF₃ groups inducing steric effects that distort coordination geometry . Refinement using SHELXL software is recommended for handling high-resolution or twinned data .

Q. Can computational modeling predict TFPD’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations align with experimental thermochemistry (e.g., ΔfH° values) . Molecular dynamics simulations model solvent effects on tautomer ratios, aiding in predicting reaction pathways for organometallic catalysis .

Q. How do solvent polarity and concentration affect TFPD’s NMR spectral properties?

In CDCl₃, TFPD’s ¹⁹F NMR signal sharpens due to reduced hydrogen bonding, whereas ethanol broadens peaks via solvation effects . Concentration studies (1–100 mM) show no significant tautomeric shift, confirming minimal aggregation .

Q. What role does TFPD play in reaction mechanisms involving fluorinated intermediates?

TFPD’s CF₃ group stabilizes carbanions in Claisen-Schmidt condensations, verified via kinetic isotope effects and isotopic labeling. Gas-phase ion-mobility spectrometry tracks intermediates in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.